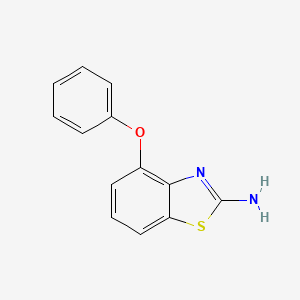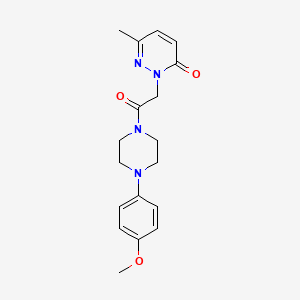
2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPO belongs to the class of pyridazinone derivatives, which have been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Selectivity and Mechanism of Action
- The compound was investigated for its affinity and selectivity towards D4 dopamine receptors, revealing significant agonist efficacy. This selectivity was demonstrated through in vivo experiments, where the compound induced penile erection in rats, an effect that was inhibited by a D4 selective antagonist, confirming the mechanistic pathway involved (Enguehard-Gueiffier et al., 2006).
Synthesis and Chemical Properties
- Another study focused on the synthesis and thermal rearrangement of related sym-triazines, leading to the formation of oxazolo- or imidazo-sym-triazinones. This research contributes to the understanding of the chemical properties and potential modifications of compounds with similar structures (Dovlatyan et al., 2010).
Antimicrobial Activities
- A research on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, including compounds structurally related to 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one, highlighted the potential of these compounds in developing new antimicrobial agents. Some synthesized compounds exhibited good to moderate activities against test microorganisms (Bektaş et al., 2007).
Bioactivity and Drug Development
- The compound's analogues were studied for their inhibition of HIV-1 reverse transcriptase, revealing significant potency improvements with structural modifications. This research provides insights into the design and synthesis of new non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Fluorescent Ligands for Receptor Studies
- The synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors, based on 1-(2-methoxyphenyl)piperazine derivatives, demonstrate the compound's utility in visualizing receptor distribution and activity in biological systems (Lacivita et al., 2009).
Mechanism of Action
Target of Action
The primary target of the compound 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is the alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and play a significant role in the treatment of various neurological conditions .
Mode of Action
The compound this compound interacts with its target, the alpha1-adrenergic receptors, by binding to them . This interaction results in changes in the receptor’s activity, which can lead to various therapeutic effects .
Biochemical Pathways
The compound this compound affects the biochemical pathways associated with the alpha1-adrenergic receptors . The downstream effects of these pathways can lead to various therapeutic outcomes .
Pharmacokinetics
The pharmacokinetics of the compound this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of the compound this compound’s action involve changes in the activity of the alpha1-adrenergic receptors . These changes can lead to various therapeutic effects, depending on the specific condition being treated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound this compound. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its target and how it is metabolized and excreted from the body .
properties
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14-3-8-17(23)22(19-14)13-18(24)21-11-9-20(10-12-21)15-4-6-16(25-2)7-5-15/h3-8H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJIDJRSHGAHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

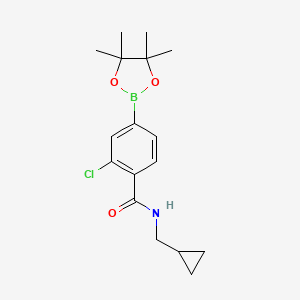
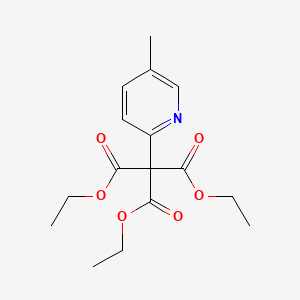
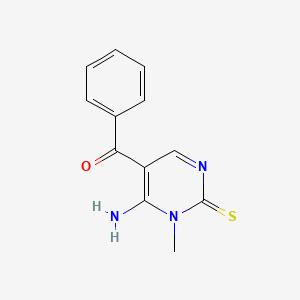

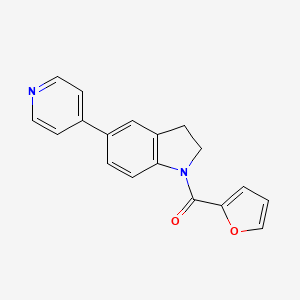
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride](/img/structure/B2446631.png)

![6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2446635.png)

![4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2446637.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2446639.png)

